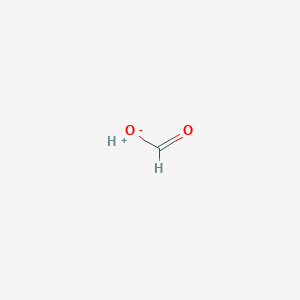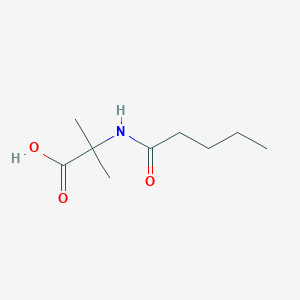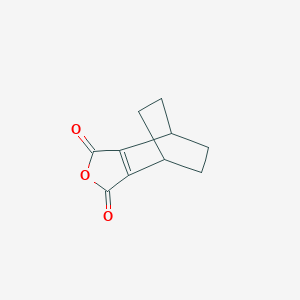
Hydron;formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxylamine is a highly reactive molecule that has the ability to form a variety of compounds with different chemical properties. One such compound is hydroxylamine formate, also known as hydrazine formate. This compound has been widely studied for its potential applications in various fields, including scientific research.
Wissenschaftliche Forschungsanwendungen
1. Molecular Magnetic Materials
Hydro(solvo)thermal synthesis is extensively used to assemble molecular magnetic materials. The magnetochemistry of azide/formate-mediated molecule-based magnetic materials, synthesized under hydro(solvo)thermal conditions, is a key area of research. These materials show potential in applications like ferromagnetism, ferrimagnetism, spin canting, antiferromagnetism, and single-molecule magnets (Song‐De Han et al., 2015).
2. Self-Assembly in Robotics
HydroGen, a system for generating self-assembly instructions for Hydron units, highlights the unique applications of Hydron in robotics. Hydron units, operating underwater, are suited for self-assembly tasks, which is crucial for control problems expected in nanotechnology (G. Konidaris et al., 2004).
3. Electrochemical Reduction of Carbon Dioxide
Research into the electrochemical reduction of CO2 to formate and carbon monoxide on metal electrodes is significant for renewable energy sources. Understanding the mechanism and key intermediates for formate production is crucial for industries relying on formate (Jeremy T. Feaster et al., 2017).
4. Reduction of CO2 to Formate
A study explored the mechanism of CO2 reduction to formate using zinc under mild hydrothermal conditions. This research provides insights into efficient production methods for valuable chemicals in carbon dioxide utilization (Xu Zeng et al., 2022).
5. Hydrophilic Plastic in Medicine
Hydron's use as a hydrophilic plastic material in various medical applications, such as breast augmentation in plastic surgery, demonstrates its versatility in biomedical fields (K. Kliment et al., 1968).
6. Hydrogels in Biomedical Applications
The study of hydrogels, including Hydron, for applications in biology and medicine is an emerging area. These hydrophilic polymers have diverse applications such as in sensors, microarrays, and imaging, enhancing their importance in biomedical technologies (N. A. Peppas et al., 2006).
Eigenschaften
IUPAC Name |
hydron;formate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2/c2-1-3/h1H,(H,2,3) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAGIHXWWSANSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
46.025 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydron;formate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethanethioic acid, S-[(diphenylphosphino)methyl] ester](/img/structure/B118573.png)
![S-[(Diphenylphosphoryl)methyl] ethanethioate](/img/structure/B118577.png)



![[4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B118585.png)


